4-Nitrobenzaldehyde (5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzaldehyde (5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound that features a nitro group, a methoxy group, and a thiazolidin-2-ylidene hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzaldehyde (5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone typically involves the condensation of 4-nitrobenzaldehyde with 5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzaldehyde (5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Nitrobenzaldehyde (5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrobenzaldehyde (5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazolidin-2-ylidene hydrazone moiety can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzaldehyde: A simpler compound with a nitro group para-substituted to an aldehyde.
3-Nitrobenzaldehyde: Similar structure but with the nitro group in the meta position.
2-Nitrobenzaldehyde: Similar structure but with the nitro group in the ortho position.
Uniqueness
4-Nitrobenzaldehyde (5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is unique due to the presence of both the nitro and methoxy groups, as well as the thiazolidin-2-ylidene hydrazone moiety
Properties
Molecular Formula |
C18H13N5O6S |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(2E,5Z)-5-[(2-methoxy-3-nitrophenyl)methylidene]-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13N5O6S/c1-29-16-12(3-2-4-14(16)23(27)28)9-15-17(24)20-18(30-15)21-19-10-11-5-7-13(8-6-11)22(25)26/h2-10H,1H3,(H,20,21,24)/b15-9-,19-10+ |
InChI Key |
JBEVJOJOZYCMOV-SUQUQSPJSA-N |
Isomeric SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])/C=C\2/C(=O)N/C(=N\N=C\C3=CC=C(C=C3)[N+](=O)[O-])/S2 |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C=C2C(=O)NC(=NN=CC3=CC=C(C=C3)[N+](=O)[O-])S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.